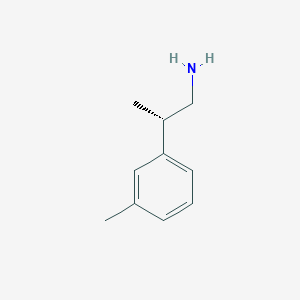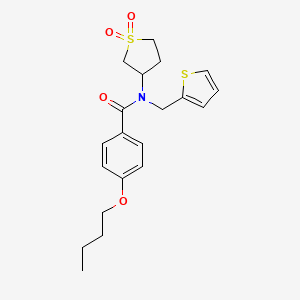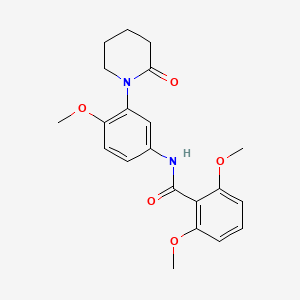
2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide, also known as CF3, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as benzamides and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Compounds with similar structural features have been synthesized and analyzed for their vibrational spectra and electronic properties. Research includes photochemical and thermochemical modeling to assess their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection. Such studies highlight the potential of related compounds in photovoltaic applications and their non-linear optical (NLO) activity, which is crucial for developing advanced materials for optical devices (Mary et al., 2020).
Organic Synthesis and Catalysis
The cyclopropenium ion, a part of the compound's structure, has been utilized as an efficient organocatalyst for Beckmann rearrangement, transforming ketoximes into amides or lactams. This showcases the compound's relevance in synthetic organic chemistry, providing a novel aspect of aromatic cation-based catalysis (Srivastava et al., 2010).
Medicinal Chemistry and Drug Development
Related compounds have been investigated for their structure-activity relationships in inhibiting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), crucial targets in cancer therapy. These studies provide insights into metabolic stability improvements, highlighting the potential of such compounds in developing new anticancer drugs (Stec et al., 2011).
Anticancer Activity
Novel sulfonamide derivatives, structurally related to the compound , have been synthesized and evaluated for their cytotoxic activity against breast and colon cancer cell lines. This research underlines the potential therapeutic applications of such compounds in treating cancer (Ghorab et al., 2015).
Crystal Structure Analysis
The analysis of the crystal structure of related compounds contributes to understanding the molecular and supramolecular architecture, which is vital for the design of materials with specific properties. Studies on N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide, for example, provide insights into hydrogen bonding and intermolecular interactions, informing the design of compounds with desired physical and chemical characteristics (Praveen et al., 2011).
properties
IUPAC Name |
2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2FNO/c13-6-12(17)16(8-4-5-8)7-9-10(14)2-1-3-11(9)15/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAABISHLJDWLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C=CC=C2Cl)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2686853.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2686858.png)
![methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate](/img/structure/B2686859.png)
![3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2686862.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2686866.png)



![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2686872.png)
